3-Methyloxetane-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

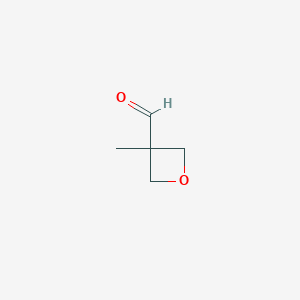

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyloxetane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQGFIKXKISULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596910 | |

| Record name | 3-Methyloxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99419-31-5 | |

| Record name | 3-Methyloxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyloxetane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Methyloxetane-3-carbaldehyde" CAS number and properties

An In-depth Technical Guide to 3-Methyloxetane-3-carbaldehyde

This guide provides a comprehensive overview of this compound, a valuable building block for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, safety information, and synthesis, with a focus on its emerging role in the field of targeted protein degradation.

Chemical and Physical Properties

This compound is a colorless or light yellow liquid.[3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H8O2 | [1][2] |

| Molecular Weight | 100.117 g/mol | [1] |

| Boiling Point | 63 °C at 30 Torr | |

| Density (predicted) | 1.150 ± 0.06 g/cm³ | |

| XLogP3 | -0.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 100.052429494 | |

| Complexity | 84.1 |

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.[3] The compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2]

GHS Hazard Statements:

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P273: Avoid release to the environment.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P330: Rinse mouth.[2]

-

P391: Collect spillage.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of the corresponding primary alcohol, 3-(hydroxymethyl)-3-methyloxetane. The Dess-Martin periodinane (DMP) oxidation is a commonly employed method for this transformation due to its mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes.[4][5][6]

Experimental Protocol: Dess-Martin Oxidation of 3-(hydroxymethyl)-3-methyloxetane

This protocol is a general guideline for the Dess-Martin oxidation and should be adapted and optimized for the specific substrate and scale.

Materials:

-

3-(hydroxymethyl)-3-methyloxetane

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)-3-methyloxetane in anhydrous dichloromethane.

-

Addition of DMP: To the stirred solution, add Dess-Martin periodinane in one portion at room temperature. The reaction is typically exothermic, and a slight temperature increase may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction is usually complete within 1-3 hours.

-

Quenching and Work-up:

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the solid byproducts are dissolved.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C5H8O2 | CID 18962468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

"3-Methyloxetane-3-carbaldehyde" IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Methyloxetane-3-carbaldehyde, a valuable building block in organic synthesis and medicinal chemistry. It includes key physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and a visualization of its synthetic pathway.

Compound Identification and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its structure consists of a four-membered oxetane ring substituted at the 3-position with both a methyl group and a formyl (aldehyde) group.

Chemical Structure:

The presence of the strained oxetane ring and the reactive aldehyde functionality makes this molecule a versatile intermediate for introducing unique three-dimensional scaffolds into larger molecules.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 99419-31-5 | [1][2][3] |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][2] |

| Appearance | Colorless or light yellow liquid | |

| Boiling Point | 63 °C (at 30 Torr) | [2] |

| Density (Predicted) | 1.150 ± 0.06 g/cm³ | [2] |

| Canonical SMILES | CC1(COC1)C=O | [2] |

| InChIKey | DUQGFIKXKISULR-UHFFFAOYSA-N | [1] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [2] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) |

Experimental Protocols

Detailed methodologies for the synthesis and a representative reaction of this compound are provided below. These protocols are designed for implementation in a standard organic chemistry laboratory setting.

The target aldehyde can be efficiently prepared by the oxidation of the corresponding primary alcohol, (3-Methyloxetan-3-yl)methanol. The Dess-Martin periodinane (DMP) oxidation is a reliable method that proceeds under mild conditions with high yield.[2]

Reaction: (3-Methyloxetan-3-yl)methanol → this compound

Reagents and Materials:

-

(3-Methyloxetan-3-yl)methanol

-

Dess-Martin periodinane (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

Dissolve (3-Methyloxetan-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.1 eq) to the stirred solution in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution and stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by flash column chromatography if necessary.

Alternative Method: Swern Oxidation The Swern oxidation provides a metal-free alternative for this transformation.[4][5][6] This method involves activating dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature (-78 °C), followed by the addition of the alcohol and quenching with a hindered base like triethylamine.[4][5][7] This procedure is particularly useful for substrates sensitive to the conditions of other oxidation methods.[6]

Aldehydes readily react with Grignard reagents to form secondary alcohols after an acidic workup.[8] This protocol details the reaction of this compound with ethylmagnesium bromide.

Reaction: this compound + CH₃CH₂MgBr → 1-(3-Methyloxetan-3-yl)propan-1-ol

Reagents and Materials:

-

This compound

-

Ethylmagnesium bromide (1.2 equivalents, solution in THF or diethyl ether)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the ethylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel to the stirred aldehyde solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting crude alcohol product, 1-(3-Methyloxetan-3-yl)propan-1-ol, by flash column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the key synthetic transformation for preparing this compound from its corresponding alcohol precursor via an oxidation reaction.

Caption: Synthetic pathway from a primary alcohol to this compound.

References

- 1. This compound | C5H8O2 | CID 18962468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

"3-Methyloxetane-3-carbaldehyde" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetane-3-carbaldehyde is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its strained four-membered oxetane ring offers unique conformational constraints and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. This technical guide provides a concise overview of its fundamental properties, a detailed experimental protocol for its synthesis, and a visualization of its role in a synthetic pathway.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value | Citations |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 99419-31-5 | [1] |

Experimental Protocols

The primary synthetic route to this compound involves the oxidation of its corresponding primary alcohol, (3-methyloxetan-3-yl)methanol. Several oxidizing agents can be employed for this transformation, with Dess-Martin periodinane and Pyridinium chlorochromate (PCC) being common choices due to their mild and selective nature.[2]

Synthesis via Dess-Martin Periodinane Oxidation

Materials:

-

(3-methyloxetan-3-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add (3-methyloxetan-3-yl)methanol and anhydrous dichloromethane. Stir the solution at room temperature until the alcohol is fully dissolved.

-

Addition of Oxidant: Slowly add Dess-Martin periodinane to the stirred solution in portions. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature at or below room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously until the solid dissolves and the two phases are distinct.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Synthetic Pathway and Applications

This compound serves as a versatile intermediate in organic synthesis. For instance, it can be used in the synthesis of α,β-unsaturated ketones through reactions like the Wittig or Horner-Wadsworth-Emmons reaction.[3] The following diagram illustrates a general synthetic workflow from the precursor alcohol to the aldehyde and its subsequent conversion.

Caption: Synthetic workflow from (3-methyloxetan-3-yl)methanol to an α,β-unsaturated ketone.

References

An In-depth Technical Guide to the Synthesis of 3-Methyloxetane-3-carbaldehyde from Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 3-methyloxetane-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery, starting from a diol-derived precursor. The synthesis involves a two-step sequence: the formation of a 3-methyl-3-(hydroxymethyl)oxetane intermediate via intramolecular cyclization of a triol, followed by its selective oxidation to the target aldehyde. This guide details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from a diol precursor is most effectively achieved through a two-stage process. The core of this strategy is the construction of the strained oxetane ring from an acyclic triol, followed by functional group manipulation to introduce the aldehyde moiety.

The logical and accessible triol precursor for this synthesis is 2-(hydroxymethyl)-2-methylpropane-1,3-diol. This triol can be subjected to conditions that favor an intramolecular Williamson ether synthesis to form 3-methyl-3-(hydroxymethyl)oxetane. Subsequently, the primary alcohol of this intermediate is selectively oxidized to afford the desired this compound. This two-step approach is outlined below:

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of 3-Methyl-3-(hydroxymethyl)oxetane

The formation of the oxetane ring is accomplished via an intramolecular Williamson ether synthesis. This classic method for ether formation is adapted here for the cyclization of a triol. The key steps involve the selective activation of one of the primary hydroxyl groups as a leaving group, followed by intramolecular nucleophilic attack by another hydroxyl group under basic conditions. A common strategy involves the monotosylation of the triol, followed by base-induced cyclization.

Experimental Protocol: Intramolecular Cyclization

A plausible experimental protocol, adapted from procedures for the synthesis of similar 3,3-disubstituted oxetanes, is as follows. This procedure first involves the selective conversion of one of the primary hydroxyl groups of 2-(hydroxymethyl)-2-methylpropane-1,3-diol into a good leaving group, such as a tosylate, followed by base-mediated intramolecular cyclization.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 2-(Hydroxymethyl)-2-methylpropane-1,3-diol | 77-85-0 | 120.15 |

| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 |

| Pyridine | 110-86-1 | 79.10 |

| Sodium hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |

| Diethyl ether | 60-29-7 | 74.12 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |

| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Procedure:

-

Monotosylation: To a solution of 2-(hydroxymethyl)-2-methylpropane-1,3-diol (1.0 eq.) in anhydrous pyridine at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (1.05 eq.) portion-wise. Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up of Monotosylate: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate.

-

Cyclization: Dissolve the crude monotosylate in anhydrous THF and add this solution dropwise to a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench carefully with water. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-methyl-3-(hydroxymethyl)oxetane.

Quantitative Data (Expected):

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Tosylation | 2-(Hydroxymethyl)-2-methylpropane-1,3-diol | Monotosylate intermediate | TsCl, Pyridine | Pyridine | 0 to RT | 16-24 | 70-85 |

| Cyclization | Monotosylate intermediate | 3-Methyl-3-(hydroxymethyl)oxetane | NaH | THF | 0 to Reflux | 4-6 | 60-80 |

Step 2: Synthesis of this compound

The selective oxidation of the primary alcohol in 3-methyl-3-(hydroxymethyl)oxetane to the corresponding aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid and to preserve the integrity of the oxetane ring. The Swern oxidation and the Dess-Martin oxidation are well-suited for this transformation.[1]

Caption: Experimental workflows for the oxidation of 3-methyl-3-(hydroxymethyl)oxetane.

Experimental Protocol: Swern Oxidation[2]

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 3-Methyl-3-(hydroxymethyl)oxetane | 3143-02-0 | 102.13 |

| Oxalyl chloride | 79-37-8 | 126.93 |

| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 |

| Triethylamine (TEA), anhydrous | 121-44-8 | 101.19 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 |

| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Procedure:

-

To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM, cooled to -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise.

-

Stir the mixture at -78 °C for 15 minutes.

-

Add a solution of 3-methyl-3-(hydroxymethyl)oxetane (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add anhydrous triethylamine (5.0 eq.) dropwise, and continue stirring at -78 °C for another 30 minutes.

-

Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Experimental Protocol: Dess-Martin Oxidation[3]

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 3-Methyl-3-(hydroxymethyl)oxetane | 3143-02-0 | 102.13 |

| Dess-Martin periodinane (DMP) | 87413-09-0 | 424.14 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |

| Sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 |

| Diethyl ether | 60-29-7 | 74.12 |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Procedure:

-

To a solution of 3-methyl-3-(hydroxymethyl)oxetane (1.0 eq.) in anhydrous DCM at room temperature under an inert atmosphere, add Dess-Martin periodinane (1.2 eq.) in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the layers are clear.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data (Expected):

| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Swern Oxidation | (COCl)₂, DMSO, TEA | DCM | -78 to RT | 2-3 | 85-95 |

| Dess-Martin | DMP | DCM | RT | 1-2 | 90-98 |

Conclusion

The synthesis of this compound from a diol-derived precursor is a feasible and efficient process for laboratory-scale preparations. The two-step sequence, involving an intramolecular Williamson ether synthesis to construct the oxetane ring followed by a mild and selective oxidation, provides a reliable route to this valuable synthetic intermediate. The choice between Swern and Dess-Martin oxidation for the final step will depend on the specific laboratory setup, reagent availability, and scale of the reaction. Both methods are known to be compatible with the oxetane moiety and offer high yields. This guide provides the necessary procedural details and expected outcomes to aid researchers in the successful synthesis of this compound.

References

Spectroscopic Data and Analysis of 3-Methyloxetane-3-carbaldehyde: A Technical Guide

Introduction

3-Methyloxetane-3-carbaldehyde is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery due to the presence of the strained oxetane ring and a reactive aldehyde functional group. This guide provides a detailed overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development. The information herein is based on established principles of spectroscopic interpretation for the constituent functional groups.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and known spectral correlations for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.5 - 10.0 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 4.5 - 4.8 | Multiplet (m) | 4H | Oxetane ring protons (-CH₂-O-CH₂-) |

| 1.3 - 1.5 | Singlet (s) | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 195 - 205 | Aldehyde carbonyl carbon (-CHO) |

| 75 - 85 | Oxetane ring carbons (-CH₂-O) |

| 40 - 50 | Quaternary oxetane carbon (C-CH₃) |

| 20 - 30 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

| Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950 - 2850 | C-H stretch | Alkane (methyl and methylene) |

| 2850 - 2820 and 2750 - 2720 | C-H stretch (Fermi doublets) | Aldehyde |

| 1740 - 1720 | C=O stretch | Aldehyde |

| 1250 - 1150 | C-O-C stretch (asymmetric) | Oxetane |

| 980 - 960 | C-O-C stretch (symmetric) | Oxetane (ring breathing) |

Mass Spectrometry (MS)

The PubChem database lists the exact mass of this compound as 100.052429494 Da.[1]

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 100 | [C₅H₈O₂]⁺• | Molecular ion (M⁺•) |

| 99 | [C₅H₇O₂]⁺ | Loss of H• from the aldehyde |

| 71 | [C₄H₇O]⁺ | Loss of •CHO (formyl radical) |

| 57 | [C₃H₅O]⁺ | α-cleavage, loss of C₂H₃O• |

| 43 | [C₂H₃O]⁺ | Acylium ion, [CH₃CO]⁺ |

| 29 | [CHO]⁺ | Formyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte peaks.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat (without a solvent).[2][3][4]

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration typically in the range of 1-100 µg/mL, depending on the ionization technique and instrument sensitivity.[5]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for a small organic molecule like this include:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]

-

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often preserves the molecular ion.[5][7]

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[6][8]

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.[6]

-

Data Analysis:

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C5H8O2 | CID 18962468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. ursinus.edu [ursinus.edu]

- 4. webassign.net [webassign.net]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

"3-Methyloxetane-3-carbaldehyde" physical properties and boiling point

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, synthesis, and safety information for 3-Methyloxetane-3-carbaldehyde, a valuable building block in organic synthesis and drug discovery.

Core Physical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented below. It is important to note the discrepancy in reported boiling points, which may be attributed to the different pressures at which the measurements were taken.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [2][3] |

| Molecular Weight | 100.12 g/mol | [2][4] |

| Boiling Point | 118-119 °C (at atmospheric pressure) | [1] |

| 63 °C (at 30 Torr) | [2] | |

| Density (Predicted) | 1.150 ± 0.06 g/cm³ | [2] |

| Melting Point | -67 °C | [1] |

| CAS Number | 99419-31-5 | [3] |

Synthesis of this compound

Caption: A diagram illustrating the general synthesis pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and physical property determination of this compound are not explicitly published. However, based on general organic chemistry principles and procedures for analogous compounds, the following representative protocols can be considered.

Example Protocol: Synthesis of a 3-Substituted Oxetane (General Procedure)

This protocol is a general representation of an intramolecular Williamson etherification, a common method for synthesizing oxetanes.

-

Preparation of the Halohydrin: A suitable 1,3-diol is selectively functionalized to introduce a good leaving group, such as a tosylate or a halide, at one of the hydroxyl positions. This is typically achieved by reacting the diol with an equimolar amount of p-toluenesulfonyl chloride or a halogenating agent in the presence of a base.

-

Cyclization: The resulting halohydrin or tosylate is treated with a strong base, such as sodium hydride or potassium tert-butoxide, in an appropriate aprotic solvent like DMF or THF. The alkoxide formed then undergoes an intramolecular nucleophilic substitution to displace the leaving group, forming the oxetane ring.

-

Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or column chromatography to yield the pure oxetane.

Example Protocol: Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

-

Apparatus Setup: A small amount of the liquid sample (a few drops) is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.

-

Heating: The thermometer and fusion tube assembly is placed in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is heated gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Safety and Handling

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P273: Avoid release to the environment.[4]

-

P301 + P317: IF SWALLOWED: Get medical help.[4]

-

P330: Rinse mouth.[4]

-

P391: Collect spillage.[4]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[4]

Storage and Handling:

-

Store in a cool, well-ventilated area.

-

Keep containers tightly closed.

-

It is recommended to store under an inert atmosphere and in a freezer at under -20°C.[2]

-

Avoid contact with skin, eyes, and clothing.

-

Use in a well-ventilated area and avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methyloxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Methyloxetane-3-carbaldehyde (CAS No. 99419-31-5), a versatile building block in organic synthesis. Due to its unique structural features, this compound is of growing interest in the development of novel pharmaceuticals and other specialty chemicals. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to minimize environmental impact.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1] |

| Appearance | Colorless or light yellow liquid | [3] |

| Boiling Point | 63 °C @ 30 Torr | [2][3] |

| Density | 1.150 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated hazard statements.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | None | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

Note: GHS classifications are based on aggregated data from multiple sources and may vary slightly between suppliers.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound, from receipt of the chemical to its final disposal. This protocol is designed to minimize exposure risk and prevent accidental release.

Safe Handling Workflow for this compound

Exposure Controls and Personal Protection

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is necessary.

Engineering Controls:

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

Personal Protective Equipment (PPE): The following table details the recommended PPE for handling this compound.

| Body Part | Protection | Standard |

| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | NIOSH (US) or EN 166 (EU) approved.[5][6] |

| Skin | Chemically resistant gloves (e.g., nitrile rubber). A lab coat should be worn at all times. | Inspect gloves prior to use.[6] |

| Respiratory | For operations with a potential for aerosol generation or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.[5] | Follow OSHA respirator regulations (29 CFR 1910.134).[5] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release Measures

In the case of a spill, the following procedures should be followed:

-

Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[5][6] Avoid breathing vapors, mist, or gas.[6] Wear appropriate personal protective equipment.[5][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[5] Keep in suitable, closed containers for disposal.[5][6]

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and to prevent environmental contamination.

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[5]

-

Store in a freezer under -20°C in an inert atmosphere.[2][4]

-

Protect from light.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations.

Toxicological Information

Detailed toxicological data for this compound is limited. However, the available information indicates the following:

| Toxicity Endpoint | Finding |

| Acute Oral Toxicity | Harmful if swallowed.[1][7] |

| Skin Corrosion/Irritation | May cause skin irritation.[5] |

| Serious Eye Damage/Irritation | May cause serious eye damage. |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Liver) through prolonged or repeated exposure if swallowed. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][3][7] |

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. This compound | C5H8O2 | CID 18962468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. 99419-31-5|3-Methyl-oxetane-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. chemical-label.com [chemical-label.com]

3-Methyloxetane-3-carbaldehyde: A Technical Safety Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all chemical reagents is paramount. This technical guide provides an in-depth overview of the material safety data for 3-Methyloxetane-3-carbaldehyde (CAS No: 99419-31-5), a versatile building block in organic synthesis.

This document summarizes key physicochemical properties, outlines potential hazards, and provides guidance on safe handling and emergency procedures. The information is compiled from various chemical safety resources to ensure a comprehensive overview for laboratory personnel.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These values are essential for understanding the compound's behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C5H8O2 | [1][2][3] |

| Molecular Weight | 100.12 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 63 °C at 30 Torr | [1][2] |

| Density (Predicted) | 1.150 ± 0.06 g/cm³ | [1][2] |

| LogP (Predicted) | 0.22180 | [1][2] |

| XLogP3 (Predicted) | -0.3 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 100.052429494 Da | [1][4] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and long-term aquatic toxicity.[4][7]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Warning[4]

Experimental Protocols

Acute Oral Toxicity (OECD 420, 423, or 425): The "Harmful if swallowed" classification is typically determined by acute oral toxicity studies in animal models, most commonly rats or mice. Methodologies like the Fixed Dose Procedure, Acute Toxic Class Method, or the Up-and-Down Procedure are employed to determine the dose at which adverse effects, including mortality, are observed. These methods aim to establish a lethal dose 50 (LD50) or an acute toxic class, while minimizing the number of animals used. The general procedure involves administering a single oral dose of the substance to fasted animals and observing them for a period of up to 14 days for signs of toxicity and mortality.

Aquatic Toxicity (OECD 202, 203, or 211): The "Toxic to aquatic life with long lasting effects" classification is based on studies with aquatic organisms such as fish (e.g., Oncorhynchus mykiss - rainbow trout), invertebrates (e.g., Daphnia magna), and algae (e.g., Selenastrum capricornutum). These tests determine the concentration of the substance that is lethal to 50% of the test organisms (LC50) or causes a 50% reduction in a biological response, such as growth or reproduction (EC50), over a specified period. For substances that are not readily soluble in water, tests are often conducted on water-accommodated fractions (WAFs).

Safe Handling and Emergency Procedures

The following workflow outlines the essential steps for the safe handling of this compound and the appropriate response in case of an emergency. Adherence to these guidelines is crucial for minimizing risk in a laboratory setting.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. lookchem.com [lookchem.com]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. This compound | C5H8O2 | CID 18962468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

Commercial Availability and Synthetic Utility of 3-Methyloxetane-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetane-3-carbaldehyde is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of the oxetane motif can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability. This technical guide provides a comprehensive overview of the commercial availability of this compound and a detailed, representative experimental protocol for its application in reductive amination reactions, a common transformation in the synthesis of bioactive molecules.

Commercial Suppliers and Availability

This compound (CAS No. 99419-31-5) is available from a range of commercial suppliers. The table below summarizes the availability, purity, and typical quantities offered by various vendors. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | Purity | Available Quantities | Lead Time |

| Manchester Organics | This compound | >95% | 1g, 5g | 4 - 6 weeks[1] |

| LookChem Suppliers (various) | This compound | 95+% to 97.0% | 50mg, 1g, 5g, 10g, 25g | Varies by supplier |

| CP Lab Safety | This compound, min 97% | min 97% | 10g | Not specified |

| BLD Pharm | 3-Methyl-oxetane-3-carbaldehyde | Not specified | Inquire for details | Item may be out of stock |

| Oakwood Chemical | 3-Methyl-oxetane-3-carbaldehyde | Not specified | Inquire for details | Not specified |

Experimental Protocols

Representative Protocol: Reductive Amination of this compound

This protocol describes the synthesis of a tertiary amine via the reductive amination of this compound with a secondary amine, such as 3,4-dimethylphenylpiperazine, a transformation relevant to the synthesis of isoindolinone analogs.[2]

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

3,4-dimethylphenylpiperazine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature is added 3,4-dimethylphenylpiperazine (1.1 equivalents).

-

The reaction mixture is stirred for 30 minutes to allow for the formation of the intermediate iminium ion.

-

Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise over 10 minutes.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel and the layers are separated.

-

The aqueous layer is extracted with DCM (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired tertiary amine.

Mandatory Visualizations

Synthesis Workflow for Reductive Amination

The following diagram illustrates the general workflow for the reductive amination of this compound.

Caption: General workflow for the reductive amination of this compound.

Logical Relationship of Reaction Components in Reductive Amination

This diagram illustrates the roles and relationships of the key components in the reductive amination process.

Caption: Key component relationships in the reductive amination reaction.

References

3-Methyloxetane-3-carbaldehyde: A Versatile Building Block for Novel Protein Degraders

An In-depth Technical Guide for Drug Development Professionals

The field of targeted protein degradation (TPD) has ushered in a new era of drug discovery, offering the potential to address disease targets previously considered "undruggable."[1][2][3] Central to this strategy is the design of novel molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[1][2] The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, has spurred the development of a diverse chemical toolbox of building blocks to enable the rapid synthesis and optimization of these degraders.[3] Among these, 3-Methyloxetane-3-carbaldehyde has emerged as a promising scaffold, offering unique structural and physicochemical properties beneficial for degrader design.

This technical guide provides a comprehensive overview of this compound as a protein degrader building block, intended for researchers, scientists, and drug development professionals. While this compound is commercially available and categorized as a protein degrader building block[4], detailed public data on its specific incorporation and performance in named degraders is limited. Therefore, this guide will focus on its chemical properties, the well-established benefits of the oxetane motif in medicinal chemistry, and provide generalized experimental frameworks for its application.

Physicochemical Properties of this compound

This compound (CAS: 99419-31-5) is a small, functionalized heterocyclic compound.[4][5][6] The presence of a strained four-membered oxetane ring and a reactive aldehyde group makes it a versatile synthetic intermediate.[7] The key physicochemical properties of this building block are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H8O2 | [5][6] |

| Molecular Weight | 100.117 g/mol | [4][5] |

| CAS Number | 99419-31-5 | [4][5][6] |

| Boiling Point | 63 °C (at 30 Torr) | [5] |

| Density | 1.150 ± 0.06 g/cm3 (Predicted) | [5] |

| logP | 0.22180 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [5] |

The Oxetane Motif in Drug Discovery

Oxetanes have gained significant traction in medicinal chemistry due to their ability to confer favorable properties upon parent molecules.[8][9][10] The oxetane ring is a compact, polar, and sp3-rich motif that can act as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups.[9][10] The incorporation of oxetanes has been shown to improve:

-

Aqueous Solubility: The polarity of the oxetane ether oxygen can enhance the solubility of a molecule, a critical parameter for drug candidates.[9]

-

Metabolic Stability: Oxetanes are generally more stable to metabolic degradation compared to other functional groups.[9]

-

Lipophilicity: The introduction of an oxetane can modulate a compound's lipophilicity, which is crucial for optimizing its pharmacokinetic and pharmacodynamic profile.[9]

-

Conformational Rigidity: The strained ring system can impart a degree of conformational constraint on the linker of a PROTAC, which can be advantageous for achieving a productive ternary complex formation.

These properties make oxetane-containing building blocks, like this compound, highly attractive for the synthesis of protein degrader libraries.[8]

Application in Protein Degrader Synthesis

The aldehyde functional group of this compound provides a reactive handle for its incorporation into a larger molecule, such as a PROTAC linker. Through reactions like reductive amination, the aldehyde can be readily converted into an amine, which can then be further functionalized or coupled to other components of the degrader.

Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a PROTAC.

Caption: Conceptual workflow for PROTAC synthesis using this compound.

Signaling Pathway of a PROTAC

Once synthesized, a PROTAC featuring a this compound-derived linker would function through the canonical targeted protein degradation pathway. The PROTAC simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Caption: General signaling pathway for targeted protein degradation by a PROTAC.

Experimental Protocols

While specific protocols for this compound in a published degrader are not available, a general protocol for reductive amination to functionalize the building block is provided below. This would be a typical first step in its incorporation into a linker.

General Protocol for Reductive Amination of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the desired primary or secondary amine (1.0-1.2 eq).

-

Imine Formation: Stir the reaction mixture for 1-2 hours to allow for the formation of the intermediate imine or enamine.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired functionalized oxetane-amine adduct.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel protein degraders. Its inherent properties, stemming from the unique oxetane motif, offer the potential to improve the physicochemical and pharmacokinetic profiles of the resulting degrader molecules. While the full potential of this specific building block is still being explored within the TPD field, the foundational principles of oxetane chemistry in drug discovery suggest a promising future. The provided conceptual frameworks and general protocols serve as a guide for researchers to begin exploring the utility of this compound in their own degrader development programs. Further research and publication of specific applications will undoubtedly solidify its role in the expanding toolbox for targeted protein degradation.

References

- 1. njbio.com [njbio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.cn]

- 4. calpaclab.com [calpaclab.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C5H8O2 | CID 18962468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Oxetane-incorporating Building Blocks - Enamine [enamine.net]

- 9. Oxetanes - Enamine [enamine.net]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using 3-Methyloxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2] The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.[3]

The incorporation of unique chemical moieties into the linker can modulate the physicochemical properties of the final PROTAC molecule, such as solubility, cell permeability, and metabolic stability.[4] Oxetanes, in particular, are gaining considerable attention in medicinal chemistry as their incorporation can lead to improved aqueous solubility and metabolic stability.[5][6]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing "3-Methyloxetane-3-carbaldehyde" as a novel building block for linker synthesis. The aldehyde functionality allows for straightforward incorporation into the PROTAC structure via reductive amination, a robust and widely used reaction in medicinal chemistry.[7][8]

Principle of Synthesis

The central strategy for incorporating "this compound" into a PROTAC is through a reductive amination reaction. This reaction forms a stable amine linkage between the aldehyde and an amine-containing reaction partner. This partner can be an amine-functionalized POI ligand, an amine-functionalized E3 ligase ligand, or a bifunctional linker precursor that is subsequently attached to the other components.

The protocol detailed below describes a modular approach where "this compound" is first reacted with an amine-terminated linker precursor. The resulting oxetane-containing linker is then sequentially conjugated to the E3 ligase ligand and the POI ligand.

Signaling Pathway and Experimental Workflow

A PROTAC synthesized using the described methodology will function by inducing the degradation of a target protein, which can, in turn, modulate a specific signaling pathway. For instance, if the PROTAC targets a kinase implicated in a cancer-promoting pathway, it will lead to the downregulation of that pathway's activity.

Diagram of PROTAC-Mediated Protein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

The experimental workflow for the synthesis of a PROTAC using "this compound" is a multi-step process that begins with the synthesis of the oxetane-containing linker, followed by sequential conjugation to the E3 ligase and POI ligands.

Diagram of Synthetic Workflow

Caption: Modular workflow for PROTAC synthesis.

Experimental Protocols

Part 1: Synthesis of an Oxetane-Containing Linker Precursor

This protocol describes the synthesis of a Boc-protected amine-terminated linker containing the 3-methyloxetane moiety via reductive amination.

Materials:

-

This compound

-

N-Boc-1,6-diaminohexane

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-1,6-diaminohexane (1.1 equivalents) in anhydrous DCM, add this compound (1.0 equivalent).

-

Add acetic acid (1.2 equivalents) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the Boc-protected oxetane-containing linker.

Part 2: PROTAC Synthesis via Sequential Amide Coupling

This protocol outlines the deprotection of the Boc-protected linker and subsequent sequential amide coupling with an E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) and a POI ligand (with a carboxylic acid handle).

Materials:

-

Boc-protected oxetane-containing linker from Part 1

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-linker-COOH)

-

POI ligand with a carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Preparative HPLC system

Procedure:

Step 2a: Boc Deprotection

-

Dissolve the Boc-protected oxetane-containing linker (1.0 equivalent) in DCM.

-

Add an excess of TFA (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent. The resulting amine salt is typically used in the next step without further purification.

Step 2b: Coupling with E3 Ligase Ligand

-

In a reaction vial, dissolve the E3 ligase ligand with a carboxylic acid (1.0 equivalent) and the deprotected oxetane-containing linker (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product by preparative HPLC to obtain the Linker-E3 Ligase Ligand Conjugate.

Step 2c: Coupling with POI Ligand

-

Follow the procedure in Step 2b, using the purified Linker-E3 Ligase Ligand Conjugate (1.0 equivalent) and the POI ligand with a carboxylic acid (1.1 equivalents).

-

After the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

Data Presentation

The following tables summarize hypothetical but representative data for the synthesis of a PROTAC using the described protocols.

Table 1: Synthesis of Boc-Protected Oxetane-Containing Linker

| Starting Material | Product | Reagents | Reaction Time (h) | Yield (%) | Purity (LC-MS) |

| This compound | Boc-NH-(CH₂)₆-NH-CH₂-(3-methyl-oxetane) | N-Boc-1,6-diaminohexane, STAB, Acetic Acid | 14 | 75 | >95% |

Table 2: Synthesis of the Final PROTAC Molecule

| Step | Reactants | Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |

| Boc Deprotection | Boc-protected oxetane linker | TFA/DCM | DCM | >95 (crude) | - |

| E3 Ligase Coupling | Deprotected linker, Pomalidomide-COOH | HATU, DIPEA | DMF | 65 | >98% |

| POI Ligand Coupling | Linker-E3 Conjugate, POI-COOH | HATU, DIPEA | DMF | 58 | >99% |

Characterization of the Final PROTAC

The final PROTAC molecule should be characterized by standard analytical techniques:

-

LC-MS: To confirm the molecular weight and purity.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Biological Evaluation

The synthesized PROTAC should be evaluated for its ability to induce the degradation of the target protein. A typical workflow for biological evaluation is as follows:

-

Cell Culture: Culture cells expressing the target protein of interest.

-

PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blotting: Perform western blotting to detect the levels of the target protein and a loading control.

-

Data Analysis: Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).

Diagram of Logical Relationships in Synthesis and Evaluation

Caption: Logical flow from synthesis to biological data.

References

- 1. 3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Oxetanes - Enamine [enamine.net]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Reductive Amination of 3-Methyloxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the reductive amination of 3-methyloxetane-3-carbaldehyde, a valuable building block in medicinal chemistry. The protocol is based on established methods for the reductive amination of sterically hindered aldehydes, employing sodium triacetoxyborohydride as a mild and selective reducing agent.

Introduction

Reductive amination is a cornerstone of amine synthesis, enabling the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[1] this compound presents a unique substrate due to the steric hindrance around the aldehyde functionality and the presence of a strained oxetane ring. The oxetane motif is of growing interest in drug discovery as it can favorably modulate physicochemical properties such as solubility and metabolic stability. This protocol outlines a robust method for the synthesis of a variety of secondary and tertiary amines derived from this compound.

Reaction Principle

The reductive amination of this compound proceeds via a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. Subsequently, a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding amine.[2] The use of NaBH(OAc)₃ is advantageous as it is less basic and more selective for the iminium ion over the starting aldehyde, minimizing side reactions.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of this compound with various primary and secondary amines. The data is based on typical yields and reaction times observed for structurally similar sterically hindered aldehydes.

Table 1: Reductive Amination with Primary Amines

| Amine | Product | Reaction Time (h) | Yield (%) |

| Benzylamine | N-((3-methyloxetan-3-yl)methyl)benzylamine | 12 - 24 | 85 - 95 |

| Aniline | N-((3-methyloxetan-3-yl)methyl)aniline | 18 - 36 | 75 - 85 |

| Cyclohexylamine | N-((3-methyloxetan-3-yl)methyl)cyclohexanamine | 12 - 24 | 80 - 90 |

| tert-Butylamine | N-((3-methyloxetan-3-yl)methyl)-tert-butylamine | 24 - 48 | 60 - 75 |

Table 2: Reductive Amination with Secondary Amines

| Amine | Product | Reaction Time (h) | Yield (%) |

| Morpholine | 4-((3-methyloxetan-3-yl)methyl)morpholine | 8 - 16 | 90 - 98 |

| Piperidine | 1-((3-methyloxetan-3-yl)methyl)piperidine | 8 - 16 | 88 - 96 |

| N-Methylbenzylamine | N-benzyl-N-((3-methyloxetan-3-yl)methyl)methylamine | 18 - 36 | 80 - 90 |

| Diethylamine | N-((3-methyloxetan-3-yl)methyl)-N-ethylamine | 12 - 24 | 85 - 95 |

Experimental Protocols

Materials:

-

This compound

-

Selected primary or secondary amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

General Protocol for Reductive Amination:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).

-

Add the desired primary or secondary amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 8 to 48 hours depending on the amine used.[2]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Visualizations

Reductive Amination Workflow

Caption: General workflow for the one-pot reductive amination.

Signaling Pathway of Reductive Amination